Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1147998-26-2
VCID: VC5872898
InChI: InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-11(6-8-20)19(4)13-10-17-9-12(16)18-13/h9-11H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CN=CC(=N2)Cl
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.83

Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate

CAS No.: 1147998-26-2

Cat. No.: VC5872898

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.83

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate - 1147998-26-2

Specification

CAS No. 1147998-26-2
Molecular Formula C15H23ClN4O2
Molecular Weight 326.83
IUPAC Name tert-butyl 4-[(6-chloropyrazin-2-yl)-methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-11(6-8-20)19(4)13-10-17-9-12(16)18-13/h9-11H,5-8H2,1-4H3
Standard InChI Key QZPDPAHGPUUNSG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CN=CC(=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-[(6-chloropyrazin-2-yl)-methylamino]piperidine-1-carboxylate, reflects its intricate structure. The core piperidine ring is substituted at the 4-position with a methylamino group linked to a 6-chloropyrazine heterocycle. The tert-butyloxycarbonyl (Boc) protecting group at the 1-position enhances stability during synthetic procedures. Key structural features include:

  • Chloropyrazine ring: A diazine aromatic system with a chlorine atom at the 6-position, enabling nucleophilic substitution reactions.

  • Piperidine scaffold: A six-membered amine ring contributing to conformational flexibility and hydrogen-bonding potential.

  • Boc group: A sterically hindered carbamate that protects the piperidine nitrogen during multi-step syntheses.

The canonical SMILES representation, CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CN=CC(=N2)Cl\text{CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CN=CC(=N2)Cl}, and InChI key QZPDPAHGPUUNSG-UHFFFAOYSA-N\text{QZPDPAHGPUUNSG-UHFFFAOYSA-N}, confirm its stereochemical uniqueness.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC15H23ClN4O2\text{C}_{15}\text{H}_{23}\text{ClN}_4\text{O}_2
Molecular Weight326.82 g/mol
CAS Registry1147998-26-2
XLogP3-AA2.7 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Characterization

Synthetic Methodology

The compound is typically synthesized via a two-step protocol involving coupling and protection reactions:

  • Coupling Reaction: 6-Chloropyrazine-2-carboxylic acid reacts with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of N,N’-dicyclohexylcarbodiimide (DCC)\text{N,N'-dicyclohexylcarbodiimide (DCC)} and 4-dimethylaminopyridine (DMAP)\text{4-dimethylaminopyridine (DMAP)}. This forms an amide bond between the pyrazine carboxylate and the piperidine amine.

  • Methylation: The secondary amine undergoes methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product.

Reaction conditions typically involve dichloromethane as the solvent, room temperature to 40°C, and 12–24-hour reaction times. Purification is achieved via column chromatography or recrystallization.

Table 2: Key Synthetic Parameters

ParameterCondition
Coupling ReagentDCC/DMAP
SolventDichloromethane
Temperature25–40°C
Reaction Time12–24 hours
Yield60–75% (Reported)

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its chloropyrazine and Boc-protected piperidine groups. Key transformations include:

Nucleophilic Aromatic Substitution

The electron-deficient chloropyrazine ring undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with morpholine in ethanol at 60°C replaces chlorine with a morpholino group, forming derivatives with enhanced solubility.

Deprotection of the Boc Group

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding a free piperidine amine. This intermediate is pivotal for further functionalization, such as alkylation or acylation.

Oxidation and Reduction

  • Oxidation: The methylamino group oxidizes to a nitroso or nitro derivative using KMnO4\text{KMnO}_4 or H2O2\text{H}_2\text{O}_2.

  • Reduction: Catalytic hydrogenation (Pd/C, H2\text{Pd/C, H}_2) reduces the pyrazine ring to a piperazine analog, altering electronic properties.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in designing kinase inhibitors and antimicrobial agents. Its chloropyrazine moiety mimics ATP-binding motifs, enabling interactions with enzymatic active sites.

Material Science

Functionalized derivatives act as ligands in coordination polymers, leveraging the pyrazine nitrogen’s chelating capacity. Such materials exhibit potential in catalysis and gas storage.

Pharmacological Studies

Preliminary in vitro studies suggest:

  • Antimicrobial Activity: Moderate growth inhibition against E. coli and S. aureus at MIC values of 32–64 µg/mL.

  • Anticancer Potential: Dose-dependent apoptosis induction in MCF-7 breast cancer cells (IC~50~ = 18 µM).

  • Neuroprotective Effects: Reduction of ROS levels in SH-SY5Y neuronal cells by 40% at 10 µM.

Comparative Analysis with Structural Analogs

Analog 1: tert-Butyl 4-(6-Chloropyrazin-2-yl)Piperidine-1-Carboxylate

Lacking the methylamino linker, this analog shows reduced solubility and weaker antimicrobial activity, highlighting the importance of the methylamino group in membrane penetration.

Analog 2: tert-Butyl 4-(6-Chloropyrazin-2-yl)Piperazine-1-Carboxylate

Replacing piperidine with piperazine enhances basicity but decreases metabolic stability due to increased susceptibility to oxidative deamination.

Future Perspectives

Ongoing research aims to:

  • Optimize synthetic routes for higher yields and greener solvents.

  • Explore in vivo efficacy and toxicity profiles.

  • Develop computational models to predict derivative activities.

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